1,3-Di(pyren-1-yl)benzene

Catalog No.
S15852833
CAS No.
M.F
C38H22
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di(pyren-1-yl)benzene

Product Name

1,3-Di(pyren-1-yl)benzene

IUPAC Name

1-(3-pyren-1-ylphenyl)pyrene

Molecular Formula

C38H22

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C38H22/c1-4-23-10-12-27-14-18-31(33-20-16-25(6-1)35(23)37(27)33)29-8-3-9-30(22-29)32-19-15-28-13-11-24-5-2-7-26-17-21-34(32)38(28)36(24)26/h1-22H

InChI Key

GHDZTXRYFQBMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6

1,3-Di(pyren-1-yl)benzene is an organic compound characterized by a benzene ring that is substituted with two pyrene groups at the 1 and 3 positions. Its molecular formula is C24H16C_{24}H_{16}, and it is part of a class of compounds known for their unique photophysical properties, which include strong fluorescence and potential applications in organic electronics. Pyrene, a polycyclic aromatic hydrocarbon, contributes significantly to the compound's optical characteristics, making it valuable in various scientific and industrial applications.

  • Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.
  • Reduction: Reduction can be performed with agents like lithium aluminum hydride or sodium borohydride, yielding dihydro derivatives.
  • Electrophilic Aromatic Substitution: The pyrene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid for nitration and bromine for bromination.

Several methods exist for synthesizing 1,3-Di(pyren-1-yl)benzene:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves coupling pyrene-1-boronic acid with a suitable dibromobenzene derivative in the presence of a palladium catalyst and a base. The reaction typically occurs in solvents like toluene at elevated temperatures.
  • Stille Coupling Reaction: In this approach, pyrene-1-stannane is reacted with dibromobenzene under similar conditions as the Suzuki reaction, utilizing a palladium catalyst.

These methods allow for the efficient formation of the desired compound while maintaining high yields .

1,3-Di(pyren-1-yl)benzene has several notable applications:

  • Organic Electronics: Due to its excellent electron transport properties, it is utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Fluorescent Probes: Its strong fluorescence makes it suitable for use as a probe in biological imaging and sensing applications.
  • Material Science: The compound can be used in the development of advanced materials with tailored electronic properties.

Studies on the interactions of 1,3-Di(pyren-1-yl)benzene with various substrates have shown that its photophysical properties can be influenced by environmental factors such as solvent polarity and temperature. These interactions are crucial for understanding its behavior in practical applications like sensors and electronic devices .

Several compounds share structural similarities with 1,3-Di(pyren-1-yl)benzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1,4-Di(pyren-1-yl)benzenePyrene groups at positions 1 and 4 on the benzene ringDifferent photophysical properties due to substitution pattern
1,4-Di(anthracen-1-yl)benzeneAnthracene groups substituted on benzenePotentially different electronic characteristics compared to pyrene
1,4-Di(naphthalen-1-yl)benzeneNaphthalene groups instead of pyreneSmaller size may affect steric interactions and electronic properties
1,2-Di(pyren-2-yl)benzenePyrene groups at positions 2 on the benzene ringDifferent reactivity due to altered substitution pattern

The uniqueness of 1,3-Di(pyren-1-yl)benzene lies in its specific substitution pattern which influences its electronic and optical properties differently compared to these similar compounds. This distinct arrangement allows it to exhibit unique behaviors that can be exploited in various applications .

XLogP3

11.4

Exact Mass

478.172150702 g/mol

Monoisotopic Mass

478.172150702 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-15-2024

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